N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide
Description
N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide is a sulfur-containing heterocyclic compound characterized by a benzotriazole core linked to a thioamide group via a sulfanyl-methyl bridge. Its molecular weight is 280.41 g/mol (CymitQuimica, 2025) . This compound is primarily utilized in laboratory settings, though its synthetic pathways and applications remain understudied in publicly available literature. Structural elucidation of such compounds often employs crystallographic tools like SHELXL, a widely used refinement program in small-molecule analysis .
Properties
IUPAC Name |
benzotriazol-1-ylmethyl N-butylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S2/c1-2-3-8-13-12(17)18-9-16-11-7-5-4-6-10(11)14-15-16/h4-7H,2-3,8-9H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKAYGJSWFRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)SCN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide typically involves the reaction of benzotriazole with butyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
Benzotriazole+Butyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide has been evaluated for its effectiveness against various bacterial strains. For instance, studies indicate that related benzotriazole compounds demonstrate bactericidal activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antimicrobial agents .
Antiparasitic Properties
Benzotriazole derivatives have also been explored for their antiparasitic activities. Compounds similar to this compound have shown effectiveness against protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. These findings suggest that modifications to the benzotriazole structure can enhance biological activity against specific parasites .
Anti-inflammatory Effects
Some studies have reported that benzotriazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and may serve as potential therapeutic agents in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Benzotriazoles are known to affect plant growth regulators and may be effective in controlling agricultural pests. Research indicates that certain benzotriazole derivatives exhibit herbicidal activity against common weeds, providing an eco-friendly alternative to traditional chemical herbicides .
Materials Science
UV Stabilizers
Benzotriazole compounds are widely used as UV absorbers and light stabilizers in various materials, including plastics and coatings. This compound may enhance the durability of materials exposed to sunlight by preventing photodegradation .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PMC7115563 | Demonstrated bactericidal activity against multiple bacterial strains. |
| Antiparasitic | MDPI - Antiparasitic | Effective against Trypanosoma cruzi, showing dose-dependent growth inhibition. |
| Anti-inflammatory | Industrial Chemicals | Inhibition of pro-inflammatory cytokines; potential for treating inflammatory conditions. |
| Agricultural Pesticide | Industrial Chemicals | Exhibited herbicidal activity against common agricultural weeds. |
| UV Stabilizer | Sigma-Aldrich | Effective as a UV stabilizer in plastics; enhances material longevity under sunlight exposure. |
Mechanism of Action
The mechanism of action of N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide involves its interaction with biological targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects . The compound’s ability to bind to specific molecular targets makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazole-Derived Heterocycles
Compounds featuring benzotriazole and thioamide groups are rare, but describes two closely related derivatives synthesized via nucleophilic substitution:
- 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f) : This bis-benzotriazolylmethyl derivative contains a benzimidazole-thione core, contrasting with the simpler thioamide chain in the target compound.
- 1-(1H-Benzimidazol-1-ylmethyl)-1H-1,2,3-benzotriazole (8f) : A hybrid structure with benzimidazole and benzotriazole units but lacks the thioamide group .
Key Differences :
- Functionality : The target compound’s sulfanyl-carbothioamide side chain enables distinct reactivity in sulfur-based nucleophilic reactions, whereas 7f and 8f prioritize benzimidazole-thione or hybrid aromatic interactions.
- Synthetic Yields: Reactions with benzotriazole (BtH) yield 7f and 8f efficiently, but bulkier nucleophiles (e.g., t-butanol) result in complex mixtures, highlighting steric limitations in analogous syntheses .
Thiadiazine Derivatives
describes 3,4-dihydro-2H-1,3,5-thiadiazines synthesized from N-substituted bis(benzotriazolylmethyl)amines and thioamides.
Structural and Reactivity Comparison
Biological Activity
N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide (CAS Number: 300679-72-5) is a compound that exhibits significant biological activity due to its unique structural features. It belongs to the class of benzotriazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N4S2. Its structure comprises a benzotriazole moiety linked to a butyl group and a carbothioamide functional group, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4S2 |
| Molecular Weight | 280.412 g/mol |
| CAS Number | 300679-72-5 |
Antimicrobial Activity
Benzotriazole derivatives have been reported to exhibit substantial antimicrobial properties. In particular, studies have shown that compounds containing the benzotriazole structure can inhibit the growth of various bacterial strains. For instance, Ochal et al. demonstrated that certain benzotriazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
In a comparative study of various benzotriazole derivatives, N-butyl derivatives were noted for their enhanced potency against Staphylococcus aureus and Escherichia coli, suggesting that the butyl substituent may play a role in improving antimicrobial efficacy .
Antiviral Activity
Research has indicated that benzotriazoles can also act as inhibitors of viral helicases, which are crucial for viral replication. A study by Gajewska et al. highlighted that N-alkyl derivatives of benzotriazoles exhibited potent inhibitory activity against the helicase of hepatitis C virus (HCV), with IC50 values around 6.5 µM . The presence of the butyl group in this compound may enhance its interaction with viral proteins, potentially leading to improved antiviral properties.
Antiparasitic Activity
Preliminary investigations into the antiparasitic effects of benzotriazole derivatives have shown promise. Compounds similar to this compound were evaluated against protozoan parasites such as Trypanosoma cruzi, demonstrating dose-dependent growth inhibition . This suggests potential applications in treating parasitic infections.
Case Studies
Several studies have focused on the biological activity of benzotriazole derivatives:
- Antibacterial Efficacy : A study tested various benzotriazole compounds against clinical strains of bacteria. The results indicated that compounds with bulky hydrophobic groups exhibited higher antibacterial activity compared to smaller analogs .
- Antiviral Potential : In vitro assays showed that specific N-benzoylbenzotriazoles effectively inhibited HCV helicase activity, highlighting their potential as antiviral agents .
- Antiparasitic Properties : Research on related thioamide compounds revealed micromolar activity against Entamoeba histolytica, suggesting that structural modifications could lead to new antiparasitic therapies .
Q & A
Advanced Question
- Global reactivity descriptors : Calculate HOMO-LUMO gaps (ΔE) using DFT to assess electrophilicity. Narrow gaps (<3 eV) suggest high polarizability, relevant for NLO applications .
- Fukui functions : Identify nucleophilic (f⁻) and electrophilic (f⁺) sites for reaction pathway predictions.
- NLO analysis : Compute first hyperpolarizability (β₀) using CAM-B3LYP with polarizable continuum models (PCM) to simulate solvent effects .
How do intermolecular interactions influence solid-state packing, and how are they quantified?
Advanced Question
Hirshfeld surface analysis decomposes close contacts into dₙᵒʳₘ plots, revealing dominant interactions (e.g., H···H, C···S). For this compound, expect significant S···H (15–20%) and π-stacking contributions (benzotriazole rings). Energy frameworks (CrystalExplorer) visualize lattice energies, showing dispersion-dominated stabilization . Compare interaction energies (Eₜₒₜₐₗ) across polymorphs to predict stability.
What experimental protocols assess the compound’s potential as a protease inhibitor?
Advanced Question
- Molecular docking : Use AutoDock Vina to dock into active sites (e.g., SARS-CoV-2 Mᴾᴿᴼ) with flexible ligand sampling. Validate binding poses via MD simulations (AMBER/NAMD) over 100 ns, monitoring RMSD (<2 Å) .
- In vitro assays : Measure IC₅₀ against recombinant proteases (e.g., fluorogenic substrates) with positive controls (e.g., ritonavir). Include cytotoxicity screening (MTT assay) on Vero cells to exclude nonspecific effects.
How does the compound’s stability vary under environmental or physiological conditions?
Advanced Question
Design accelerated degradation studies:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze via HPLC-MS/MS for hydrolysis products (e.g., benzotriazole release).
- Soil degradation : Adapt protocols from NBPT studies : Spike soil matrices (sandy loam vs. clay), extract with acetonitrile:water (80:20), and quantify degradation kinetics (pseudo-first-order models). Monitor thiol intermediates via Ellman’s assay.
What strategies optimize substituent effects for enhanced bioactivity or material properties?
Advanced Question
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups on the benzotriazole ring. Compare docking scores and π-π stacking efficiency.
- Crystal engineering : Introduce bulky substituents (e.g., tert-butyl) to disrupt close packing, enhancing solubility. Monitor melting points (DSC) and solubility (shake-flask method) in DMSO/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
